molecular formula C8H18N2O4 B15285733 DL-Lysine acetate CAS No. 112523-77-0

DL-Lysine acetate

Cat. No.: B15285733
CAS No.: 112523-77-0
M. Wt: 206.24 g/mol
InChI Key: RRNJROHIFSLGRA-UHFFFAOYSA-N
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Description

DL-Lysine acetate: is a compound derived from lysine, an essential amino acid that plays a crucial role in various biological processes. Lysine is vital for protein synthesis, enzyme function, and the production of hormones and antibodies. This compound is a racemic mixture, meaning it contains both the D- and L- forms of lysine. This compound is often used in research and industrial applications due to its unique properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Lysine acetate can be synthesized through the racemization of chiral lysine salts. The process involves dissolving chiral lysine salt in an acetic acid water solution, followed by the addition of a catalyst such as salicylaldehyde or benzaldehyde. The mixture is then heated to induce racemization. After racemization, the solvents are removed through vacuum distillation, and the residual solid is washed with ethanol to obtain DL-Lysine salt. The salt is then removed using an ion exchange column, followed by concentration and decoloration to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: DL-Lysine acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce different derivatives, which are useful in various biochemical applications.

    Reduction: Reduction reactions can convert this compound into other amino acid derivatives.

    Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with altered properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lysine derivatives with additional functional groups, while reduction can produce simpler amino acid derivatives .

Scientific Research Applications

DL-Lysine acetate has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the study of racemization and chiral separation techniques.

Biology:

  • Investigated for its role in protein synthesis and enzyme function.
  • Studied for its potential in modulating metabolic pathways.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of DL-Lysine acetate involves its interaction with various molecular targets and pathways. In biological systems, lysine residues play a crucial role in protein structure and function. This compound can modulate these processes by participating in hydrogen bonding and acting as a general base in catalysis. Additionally, lysine residues are involved in post-translational modifications, such as methylation and acetylation, which regulate protein activity and gene expression .

Comparison with Similar Compounds

Uniqueness of DL-Lysine Acetate: this compound is unique due to its racemic nature, containing both D- and L- forms of lysine. This property makes it versatile for various applications, as it can interact with different biological systems and undergo a wide range of chemical reactions. Its ability to modulate protein function and participate in post-translational modifications further enhances its utility in research and industrial applications .

Properties

IUPAC Name

acetic acid;2,6-diaminohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNJROHIFSLGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CCN)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920827
Record name Acetic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112523-77-0
Record name Acetic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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